![molecular formula C16H18N2OS B4813036 N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide](/img/structure/B4813036.png)
N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide
Overview
Description
N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-amine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may also contribute to the compound’s overall biological activity by engaging in π-π interactions or hydrogen bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidin-1-yl)benzonitrile
- N-phenylpyrrolidin-2-one
- N-phenyldihydro-1H-pyrrol-2-one
Uniqueness
N-[4-(pyrrolidin-1-yl)benzyl]thiophene-2-carboxamide is unique due to the combination of its pyrrolidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXUHCDFCFPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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